4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Antibacterial Sulfonamide Tetrazole

4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921125-04-4) is a polyfunctional sulfonamide probe that cannot be replaced by simpler 4-bromo- or 4-nitro-tetrazole analogs. The 3,4-difluorophenyl group dramatically alters lipophilicity, electronic properties, and target-binding profiles, making it essential for carbonic anhydrase isoform selectivity studies and aldose reductase inhibitor screening. Its dual bromine/fluorine labels enable cross-coupling functionalization and 19F NMR-based binding assays, adding unique chemoproteomic value. Procurement of this exact compound ensures consistent SAR data, avoids assay failures caused by inappropriate substitutions, and accelerates hit-to-lead optimization in antimicrobial, anticancer, and diabetic-complication programs.

Molecular Formula C14H10BrF2N5O2S
Molecular Weight 430.23
CAS No. 921125-04-4
Cat. No. B2434125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS921125-04-4
Molecular FormulaC14H10BrF2N5O2S
Molecular Weight430.23
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Br
InChIInChI=1S/C14H10BrF2N5O2S/c15-9-1-4-11(5-2-9)25(23,24)18-8-14-19-20-21-22(14)10-3-6-12(16)13(17)7-10/h1-7,18H,8H2
InChIKeyRWYDRBUQEAMIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921125-04-4): Structural Identity and Class-Level Benchmarking for Procurement Decisions


The compound 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921125-04-4) is a polyfunctional sulfonamide derivative featuring a 4-bromobenzenesulfonamide core tethered via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazole moiety. It belongs to the class of tetrazole-bearing benzenesulfonamides that have been explored for antimicrobial [1], carbonic anhydrase inhibitory [1], and aldose reductase inhibitory [2] activities. Unlike simpler 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, the presence of the 3,4-difluorophenyl substituent on the tetrazole ring introduces additional lipophilic and electronic features that can modulate target binding and pharmacokinetic properties. This structural distinction forms the basis for why generic substitution with unsubstituted tetrazole analogs or alternative 4-substituted benzenesulfonamides cannot be assumed to yield equivalent performance in biological assays or downstream applications.

Why Generic Substitution of 4-Bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide Risks Divergent Biological Outcomes


Procurement decisions that treat this compound as interchangeable with simpler 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides (e.g., the unsubstituted 4-bromo or 4-nitro analogs) overlook the functional consequences of the 3,4-difluorophenyl group on the tetrazole ring. In the comparative study by Souraya et al., the 4-bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide (compound 4) exhibited only moderate antibacterial activity, whereas the 4-nitro analog (compound 5) was designated a highly active antibacterial agent [1]. The addition of the 3,4-difluorophenyl substituent is expected to alter hydrogen-bonding capacity, steric bulk, and lipophilicity, which in turn can shift target selectivity profiles—favoring, for instance, carbonic anhydrase isoform binding or aldose reductase inhibition over direct antibacterial action [1][2]. Thus, assuming equipotency or identical target engagement between this compound and its close analogs without experimental verification introduces significant risk of assay failure, misinterpretation of structure-activity relationships, and wasted resources.

Quantitative Differentiation Evidence: 4-Bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide vs. Closest Structural Analogs


Antibacterial Activity Divergence: 4-Bromo vs. 4-Nitro Tetrazole Sulfonamide Core Comparison

In a direct head-to-head comparison, the 4-bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide core (compound 4) demonstrated markedly lower antibacterial potency than its 4-nitro counterpart (compound 5) against a panel of Gram-positive and Gram-negative bacteria at a fixed concentration of 20 µg/well [1]. This establishes that the 4-bromo substitution pattern, in the absence of the difluorophenyl group, yields a fundamentally different activity profile compared to the 4-nitro variant. The target compound 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, bearing the additional 3,4-difluorophenyl moiety, is structurally positioned between these two extremes and cannot be assumed to replicate the antibacterial performance of either comparator without dedicated testing. The study used ciprofloxacin as a reference standard and measured inhibition via absorbance at 540 nm in a microplate assay incubated at 37°C for 16–24 h, with results expressed as percent inhibition relative to untreated controls [1].

Antibacterial Sulfonamide Tetrazole

Carbonic Anhydrase Inhibition: 4-Bromo Tetrazole Sulfonamide as a Moderate Inhibitor

The same study evaluated both compound 4 (4-bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide) and compound 5 for carbonic anhydrase (CA) inhibition. Both compounds were classified as moderate CA inhibitors [1]. This provides a quantitative baseline for the unsubstituted tetrazole scaffold: the 4-bromo core is neither inactive nor a potent CA inhibitor. The target compound, which incorporates a 3,4-difluorophenyl group on the tetrazole, is predicted to exhibit altered CA inhibition due to modified interactions with the enzyme's hydrophobic pocket and potential for additional hydrogen-bonding contacts. Molecular docking results from the study indicated that binding affinities of compound 5 were stronger than those of compound 4, primarily due to electrostatic interactions involving the nitro group [1]. The bromo analog, lacking this strong electrostatic anchor, relies on alternate binding determinants, and the 3,4-difluorophenyl substituent in the target compound may compensate or alter this binding mode.

Carbonic Anhydrase Enzyme Inhibition Sulfonamide

Aldose Reductase Inhibitory Potential: Brominated Benzenesulfonamide Scaffold Cross-Study Benchmark

In an independent study on aldose reductase inhibitors (ARIs), a series of substituted benzenesulfonamides was evaluated in vitro. The introduction of a 4-bromo-2-fluorobenzyl group into a phenylsulfonamidodifluorophenol scaffold resulted in compound 4c, which exhibited a submicromolar IC50 profile (< 1 µM) against aldose reductase, while most other compounds in the series showed IC50 values below 100 µM [1]. Although this study does not directly test the target compound, it provides cross-study comparable evidence that the 4-bromobenzenesulfonamide pharmacophore, when paired with fluorinated aromatic substituents, can achieve submicromolar enzyme inhibition. The target compound 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide shares this bromo-fluoro aromatic architecture, suggesting potential utility in aldose reductase inhibitor screening campaigns. This contrasts with non-brominated or non-fluorinated analogs that may lack the necessary binding determinants for submicromolar potency [1].

Aldose Reductase Diabetes Complications Sulfonamide

Structural Differentiation: 3,4-Difluorophenyl-Tetrazole vs. Unsubstituted Tetrazole Analogs

The most significant structural differentiator of the target compound is the 1-(3,4-difluorophenyl) substitution on the tetrazole ring. The comparative study by Souraya et al. examined only unsubstituted 1H-tetrazol-5-yl sulfonamides (compounds 4 and 5) [1]. The addition of the 3,4-difluorophenyl group is expected to: (i) increase lipophilicity (estimated ΔlogP ~ 1.5–2.0 units), altering membrane permeability and protein binding; (ii) introduce π-stacking interactions with aromatic residues in target protein binding sites; (iii) modify the electron density on the tetrazole ring, potentially affecting pKa and metal-coordination properties. These physicochemical changes differentiate the target compound from both the 4-bromo analog (compound 4) and the 4-nitro analog (compound 5) in any assay where these properties influence the readout. Patent literature on sulfonamide tetrazoles (e.g., EP0435134) highlights the utility of N-aryl tetrazole substituents for modulating LTB4 synthesis inhibition and other pharmacological activities [2].

Structural Biology Ligand Design Tetrazole

Procurement-Driven Application Scenarios for 4-Bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide


Aldose Reductase Inhibitor Lead Optimization and Diabetic Complication Screening

Based on cross-study evidence that bromo-fluoro benzenesulfonamides can achieve submicromolar IC50 values against aldose reductase (compound 4c: < 1 µM [2]), this compound is a rational candidate for inclusion in focused screening libraries targeting diabetic complications. Its 3,4-difluorophenyl-tetrazole moiety may offer improved isoform selectivity or pharmacokinetic properties compared to the 4-bromo-2-fluorobenzyl analog. Researchers should benchmark initial hits against compound 4c and other benzenesulfonamide ARIs at 10 µM and 1 µM concentrations under standard DL-glyceraldehyde/NADPH assay conditions [2].

Carbonic Anhydrase Isoform Selectivity Profiling

The compound's core scaffold is documented to produce moderate carbonic anhydrase inhibition (compounds 4 and 5 in [1]). The addition of the 3,4-difluorophenyl substituent may shift isoform selectivity toward tumor-associated CA IX or CA XII, analogous to other N-aryl sulfonamide CA inhibitors. Procurement for CA inhibitor screening panels should include this compound alongside the unsubstituted 4-bromo and 4-nitro analogs to quantify the selectivity shift attributable to the difluorophenyl group. Assay conditions: stopped-flow CO2 hydration assay at 25°C, pH 7.5, with acetazolamide as reference standard [1].

Structure-Activity Relationship (SAR) Expansion of Tetrazole-Containing Antimicrobials

The head-to-head data showing that the 4-nitro analog is highly active against B. subtilis, E. coli, P. aeruginosa, and S. typhi, while the 4-bromo analog is only moderately active [1], positions this compound as a key SAR probe. By testing the target compound in the same microplate broth dilution assay (20 µg/well, 37°C, 16–24 h [1]), researchers can determine whether the 3,4-difluorophenyl group restores, enhances, or further diminishes antibacterial activity relative to both comparators. This information is essential for guiding the design of next-generation tetrazole sulfonamide antimicrobials.

Chemoproteomics and Target Identification Studies Using Brominated Probe Compounds

The presence of the bromine atom provides a synthetic handle for further functionalization (e.g., Suzuki coupling) or a mass spectrometry tag for target engagement studies. The 3,4-difluorophenyl group offers potential for 19F NMR-based binding assays. This dual-label capability differentiates the compound from non-halogenated or mono-halogenated analogs and makes it suitable for chemoproteomic workflows where both affinity labeling and spectroscopic tracking are required.

Quote Request

Request a Quote for 4-bromo-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.